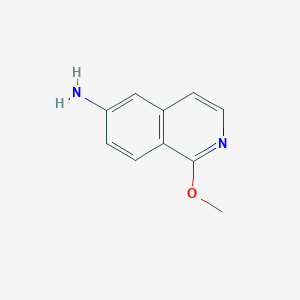

1-甲氧基异喹啉-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

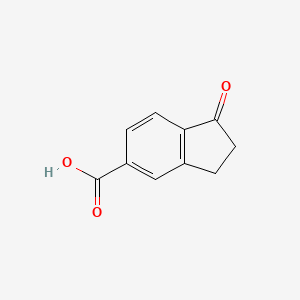

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The Gabriel and Colman method involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler obtained tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis

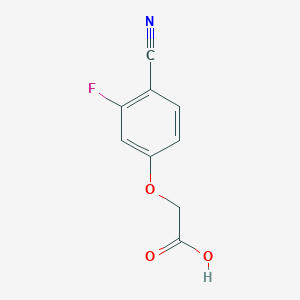

The InChI code for 1-Methoxyisoquinolin-6-amine is1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates that the compound has a molecular formula of C10H10N2O . Chemical Reactions Analysis

The spectroscopy of amines can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Physical and Chemical Properties Analysis

1-Methoxyisoquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

合成和化学性质

- 苯并[c][1,8]萘啉酮的合成:1-甲氧基异喹啉-3-胺与乙酰乙酸乙酯的反应及随后的环闭合导致苯并[c][1,8]萘啉酮的合成,展示了它在复杂化学合成中的实用性 (Deady, 1984)。

生物学和药理学研究

对血压、呼吸和平滑肌的作用:对各种异喹啉类化合物的研究,包括1-甲氧基异喹啉-6-胺的衍生物,显示了它们对血压、呼吸和平滑肌的影响,为了解它们的生理作用提供了见解 (Fassett & Hjort, 1938)。

新型稳定荧光团:从相关化合物中衍生的6-甲氧基-4-喹啉酮被确认为一种在广泛pH范围内具有强荧光的新型荧光团,表明其在生物医学分析应用中的潜力 (Hirano et al., 2004)。

对小鼠行为的影响:与1-甲氧基异喹啉-6-胺相关的1,2,3,4-四氢异喹啉-3-羧酸衍生物被发现能短暂增加小鼠的运动活动,暗示了它们的生理作用和潜在的治疗应用 (Nakagawa et al., 1996)。

合成应用和新型化合物

氨甲基化/氢解:开发了一种在异喹啉的C1位置引入甲基基团的新方法,以新的全合成7-羟基-6-甲氧基-1-甲基异喹啉生物碱为例 (Melzer et al., 2018)。

1-甲氧基异喹啉-3,4-二胺及其衍生的咪唑[4,5-C]异喹啉的合成:这种合成展示了1-甲氧基异喹啉衍生物在创建复杂杂环系统中的适应性 (Deady & Kachab, 1986)。

合成和药理评价:与1-甲氧基异喹啉-6-胺结构相关的新型1,2,3,4-四氢异喹啉衍生物被合成并评估其对心动过缓的活性,突显了心血管治疗应用的潜力 (Kakefuda et al., 2003)。

安全和危害

未来方向

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, future research may focus on the development of new synthetic strategies and the exploration of their biological activities.

作用机制

Mode of Action

Isoquinoline derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The unique mechanism of action of these compounds, supplemented with a lack of significant toxicity, makes them interesting candidates for further studies .

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can significantly impact its bioavailability .

Result of Action

Isoquinoline derivatives have been found to exert diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

1-Methoxyisoquinolin-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 1-Methoxyisoquinolin-6-amine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of 1-Methoxyisoquinolin-6-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 1-Methoxyisoquinolin-6-amine can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By altering the activity of this pathway, the compound can impact cell growth and development. Furthermore, it may influence the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, 1-Methoxyisoquinolin-6-amine exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . For instance, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substances. Additionally, 1-Methoxyisoquinolin-6-amine may act as an agonist or antagonist for specific receptors, modulating their signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Methoxyisoquinolin-6-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to 1-Methoxyisoquinolin-6-amine can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 1-Methoxyisoquinolin-6-amine vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and impact on the organism. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-Methoxyisoquinolin-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites may have distinct biological activities and can influence metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of 1-Methoxyisoquinolin-6-amine within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of 1-Methoxyisoquinolin-6-amine within tissues can also affect its overall activity, with higher concentrations in specific areas leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 1-Methoxyisoquinolin-6-amine is essential for understanding its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production Alternatively, it may be found in the nucleus, affecting gene expression and cellular signaling pathways

属性

IUPAC Name |

1-methoxyisoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-47-8 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)